3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanoic acid
Overview
Description
Scientific Research Applications
Heterocyclic Compound Synthesis
A study by Flores et al. (2014) discusses the efficient heterocyclization leading to pyrazole derivatives similar to the compound . They explored the production of several methyl and ethyl propanoates and their acid derivatives, showcasing the synthetic versatility of these compounds (Flores et al., 2014).
Rapid Synthesis Techniques
Reddy and Rao (2006) reported on the rapid synthesis of related compounds, emphasizing the medicinal importance of these substances due to their range of pharmacological activities. They highlighted the synthesis of pyrazol-4-yl propanoic acids using efficient methods (Reddy & Rao, 2006).
Pyrazole Derivatives in Medicinal Chemistry
Research by Kumarasinghe, Hruby, and Nichol (2009) elaborated on the regiospecific syntheses of pyrazole derivatives, illustrating the complexities and importance of correct structural identification in developing these compounds for potential medicinal applications (Kumarasinghe, Hruby, & Nichol, 2009).
Electrochemical Studies
Naik et al. (2013) conducted electrochemical studies on Mannich bases bearing pyrazolone moiety, which is structurally related to the compound of interest. These studies help in understanding the electrochemical properties which can be crucial for various applications (Naik et al., 2013).
Antimicrobial Activity
Reddy et al.
(2013) explored the antimicrobial activity of novel aryl hydrazone pyrazoline-5-ones containing a thiazole moiety. Their study indicates the potential of pyrazole derivatives, similar to the compound , in developing antimicrobial agents (Reddy et al., 2013).
Synthesis and Characterization in Chemistry
Sid et al. (2013) conducted research on the synthesis and characterization of certain dihydro-1H-pyrazol-1-yl propanones. Their work adds to the understanding of the chemical properties and potential applications of pyrazole derivatives in various fields (Sid et al., 2013).
properties
IUPAC Name |
3-(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-4-5(2-3-6(10)11)7(12)9-8-4/h5H,2-3H2,1H3,(H,9,12)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXCDEFDXIXQKDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)C1CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378152 | |
Record name | 3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20378152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanoic acid | |
CAS RN |
224568-17-6 | |
Record name | 3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20378152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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